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Introduction

ALC-0315 is an ionizable cationic lipid that has become a critical component in lipid
nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, most notably in the
Pfizer-BioNTech COVID-19 mRNA vaccine.[1][2] Its unique chemical structure, featuring
biodegradable ester groups, allows for efficient encapsulation of mMRNA at a low pH and
facilitates endosomal escape for cytosolic delivery at physiological pH, while minimizing
systemic toxicity.[3][4] Understanding the in vivo biodistribution of ALC-0315 formulated LNPs
Is paramount for assessing the safety and efficacy of these advanced drug delivery systems.[1]
These application notes provide a summary of quantitative biodistribution data and detailed
protocols for key experimental procedures.

Physicochemical Characteristics of ALC-0315 LNPs

The biodistribution and biological performance of LNPs are significantly influenced by their
physicochemical attributes. ALC-0315 LNPs are typically formulated to have specific
characteristics that enhance stability and in vivo efficacy.
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Parameter Typical Value Significance Citations

Influences stability,
cellular uptake, and
Particle Size biodistribution. Sizes
_ 70 - 100 nm (51061171
(Diameter) under 100 nm are
optimal for avoiding

rapid clearance.

Indicates a narrow,
uniform particle size
Polydispersity Index distribution, which is
<0.2 _ _ [6][8]
(PDI) crucial for consistent
performance and

clinical use.

A neutral surface
charge helps to
minimize non-specific
) Near-neutral at ) ) ]
Zeta Potential ) ] interactions with blood  [5][7]
physiological pH
components,
prolonging circulation

time.

High encapsulation
protects the mRNA
payload from
> 90% degradation by [51[6]
nucleases and

Encapsulation

Efficiency

ensures efficient

delivery.

In Vivo Biodistribution Data

The distribution of ALC-0315 LNPs in vivo is highly dependent on the route of administration.
Studies primarily utilize intravenous (I.V.) and intramuscular (I.M.) injections.

Intramuscular (1.M.) Injection
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Following I.M. injection, the majority of mMRNA expression occurs locally at the injection site.
This route is standard for vaccination to engage local immune cells.

Animal Model Key Findings Citations

) - Highest protein expression
BALB/c Mice o ) 5171
observed at the injection site.

- Peak bioluminescence signal
occurs approximately 6 hours [2]

post-injection.

- ALC-0315 LNPs show
significantly higher protein 7]

expression compared to MC3
and C12-200 LNPs.

- Some distribution to the liver
is observed, though at much 7]
lower levels than the injection

site.

Intravenous (I.V.) Injection

When administered intravenously, ALC-0315 LNPs predominantly accumulate in the liver. This
is attributed to the adsorption of apolipoprotein E (ApoE) onto the LNP surface, which then
targets hepatocytes via the low-density lipoprotein receptor (LDLR).[2]
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] Organ Tropism o o
Animal Model Key Findings Citations
(Ranked)

- The liver is the
) ) primary site of LNP
Mice Liver > Spleen > Lung ) [8][9]
accumulation and

MRNA expression.

- ALC-0315 LNPs
demonstrate the
strongest induction of
luciferase activity

[81[°]
across all organs
compared to other
formulations like LP-

01 and cKK-E12.

- Minimal luciferase
activity is observed in [9]

the kidneys and brain.

- 48 hours post-

Liver > Spleen > injection, 21.5% of the
Sprague-Dawley Rats  Adrenal Glands > total administered [2]
Ovaries dose (radiolabeled)

was found in the liver.

- Significantly smaller
amounts were
detected in the spleen
(<1.1%), adrenal
glands (<0.1%), and

ovaries (<0.1%).

[2]

Experimental Workflows and Mechanisms

Visualizing the experimental process and the mechanism of action is crucial for understanding
and replicating studies.
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Fig 1. Experimental workflow for in vivo biodistribution analysis.
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Fig 2. Mechanism of ALC-0315 LNP cellular uptake and mRNA delivery.
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Protocols

Protocol 1: Formulation of ALC-0315 LNPs via
Microfluidics

This protocol describes the standard method for producing ALC-0315 LNPs using a
microfluidic mixing device.

Materials:

e Lipids: ALC-0315, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, PEG-
lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene
glycol)-2000]).[1]

e Solvent: Anhydrous Ethanol.

e Aqueous Phase: mRNA (e.g., encoding Firefly Luciferase) in a low pH buffer (e.g., 50 mM
Sodium Acetate, pH 4.0 or Citrate Buffer, pH 4.25).[7][8]

» Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

o Equipment: Microfluidic mixing system, dialysis device (e.g., 100kDa MWCO cassette),
dynamic light scattering (DLS) instrument.

Procedure:

Preparation of Lipid Stock: Prepare a lipid stock solution in ethanol. A typical molar ratio is
46.3:9.4:42.7:1.6 for ALC-0315:DSPC:Cholesterol:PEG-lipid.[1]

o Preparation of Aqueous Stock: Dilute the mRNA payload in the aqueous buffer to the desired
concentration (e.g., 200 pg/mL).[8]

e Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's
instructions. A common flow rate ratio of aqueous to solvent is 3:1 at a total flow rate of 15
mL/min.[7]

e LNP Formation: Pump the lipid-ethanol solution and the mRNA-aqueous solution through the
two inlets of the microfluidic chip. The rapid mixing of the two phases causes the LNPs to
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self-assemble, encapsulating the mRNA.

 Purification and Buffer Exchange: Collect the LNP solution and immediately dialyze against
PBS (pH 7.4) overnight at 4°C using a 100kDa MWCO filter to remove ethanol and raise the
pH.[8]

o Characterization: Measure the particle size and polydispersity index (PDI) using DLS.
Determine the mRNA encapsulation efficiency using a RiboGreen assay or similar method.

o Storage: Store the final LNP formulation at 4°C for short-term use.[8]

Protocol 2: Mouse Biodistribution Study via
Bioluminescence Imaging

This protocol outlines the in vivo and ex vivo analysis of LNP-mediated mRNA expression.
Materials:

o ALC-0315 LNPs encapsulating Firefly Luciferase (Fluc) mRNA.

e Animal Model: 6-8 week old BALB/c mice.[5]

o D-Luciferin substrate.

e Equipment: In Vivo Imaging System (IVIS) or similar, organ homogenizer, luminometer.
Procedure:

o Acclimatization: Acclimatize animals for at least one week prior to the experiment.

e LNP Administration: Inject mice with a defined dose of Fluc mMRNA-LNPs (e.g., 10 pg mRNA
per mouse) via the desired route (I.M. into the hind limb or 1.V. via the tail vein).

« In Vivo Imaging: At specified time points (e.g., 2, 6, 24, 48 hours post-injection), anesthetize
the mice and administer D-luciferin via intraperitoneal (I.P.) injection.[5][8]

» Image Acquisition: After ~10-15 minutes, place the mice in the IVIS chamber and acquire
bioluminescence images.
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» Euthanasia and Organ Collection: At the final time point, euthanize the mice. Perfuse with
saline and carefully dissect key organs (liver, spleen, lungs, kidneys, heart, brain, and
muscle from the injection site).[8]

e Ex Vivo Imaging: Arrange the collected organs in a petri dish and perform ex vivo
bioluminescence imaging using the IVIS system to confirm signal localization.[9]

o Quantification: a. Weigh each organ and homogenize in a suitable lysis buffer. b. Centrifuge
the homogenates to pellet debris. c. Use a luminometer to measure the luciferase activity in
the supernatant after adding luciferin substrate. d. Normalize the relative light units (RLU) to
the total protein content of the lysate (determined by a BCA or Bradford assay).

Protocol 3: Quantification of ALC-0315 in Plasma via LC-
MS/MS

This protocol provides a method for directly quantifying the ALC-0315 lipid component in
biological matrices.[1][10]

Materials:

Plasma samples from LNP-treated animals.

ALC-0315 analytical standard.

Solvents: Acetonitrile (ACN), Methanol (MeOH), LC-MS grade water and formic acid.

Equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g.,
ZenoTOF 7600 system or a triple quadrupole).[1][10]

Procedure:

o Sample Preparation (Protein Precipitation):[1] a. To 50 pL of plasma, add 200 uL of cold
100% ACN containing an internal standard. b. Vortex vigorously for 1 minute. c. Centrifuge at
high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. d. Carefully
collect the supernatant for analysis.
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» Standard Curve Preparation: Prepare a standard curve by spiking known concentrations of
ALC-0315 into control plasma and processing as described in step 1.

e LC-MS/MS Analysis: a. Inject the prepared samples and standards onto the LC-MS/MS
system. b. Chromatography: Use a suitable C18 column to separate ALC-0315 from other
plasma components. c. Mass Spectrometry: Operate the mass spectrometer in positive ion
mode using high-resolution multiple reaction monitoring (MRMHR). The precursor-to-
fragment transition for ALC-0315 can be m/z 766.7 to 510.5.[1]

o Data Analysis: a. Integrate the peak areas for ALC-0315 and the internal standard. b.
Generate a calibration curve from the analytical standards. c. Calculate the concentration of
ALC-0315 in the unknown samples by interpolating from the standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3025655#in-vivo-biodistribution-of-alc-0315-
formulated-Inps]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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